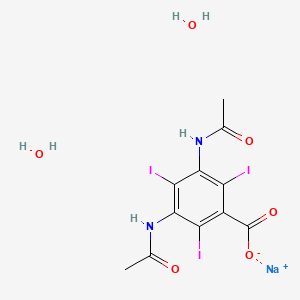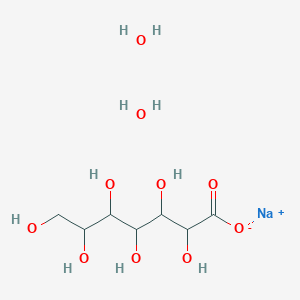
Sodium diatrizoate dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium diatrizoate dihydrate is a commonly used iodinated contrast agent in radiology. It is known for its high radiopacity due to the presence of iodine atoms, which makes it effective in enhancing the visibility of internal structures during X-ray imaging. The compound is often used in gastrointestinal studies, angiography, and urography .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium diatrizoate dihydrate can be synthesized through a series of chemical reactions involving diatrizoic acid. One common method involves the reaction of diatrizoic acid with sodium hydroxide in the presence of water, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale synthesis using similar chemical reactions. The process includes the careful control of reaction conditions such as temperature, pH, and concentration to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Sodium diatrizoate dihydrate primarily undergoes substitution reactions due to the presence of iodine atoms. These reactions can involve the replacement of iodine with other halogens or functional groups .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include halogens, acids, and bases. The reactions are typically carried out under controlled conditions to ensure the desired substitution occurs without unwanted side reactions .
Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution with chlorine can result in the formation of chlorinated derivatives of the compound .
Scientific Research Applications
Sodium diatrizoate dihydrate has a wide range of applications in scientific research. In chemistry, it is used as a density gradient reagent in blood cell separation . In biology, it is utilized for the isolation of plasma lymphocytes, monocytes, and dendritic cells . In medicine, it serves as a radiological contrast agent for various diagnostic imaging procedures . Additionally, it has applications in the purification of spores and other biological materials .
Mechanism of Action
The mechanism of action of sodium diatrizoate dihydrate involves its ability to absorb X-rays due to the presence of iodine atoms. When administered, the compound localizes in specific areas of the body, creating a contrast between the targeted structures and surrounding tissues. This contrast enhances the visibility of internal structures during radiographic imaging . The compound is primarily excreted through the kidneys, making it suitable for imaging procedures involving the urinary tract .
Comparison with Similar Compounds
Sodium diatrizoate dihydrate is often compared with other iodinated contrast agents such as diatrizoic acid, diatrizoate meglumine, and amidotrizoic acid . While all these compounds share similar radiopaque properties due to the presence of iodine, this compound is unique in its specific applications and formulation. For instance, it is particularly effective in gastrointestinal studies and urography .
List of Similar Compounds:- Diatrizoic acid
- Diatrizoate meglumine
- Amidotrizoic acid
Properties
IUPAC Name |
sodium;3,5-diacetamido-2,4,6-triiodobenzoate;dihydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9I3N2O4.Na.2H2O/c1-3(17)15-9-6(12)5(11(19)20)7(13)10(8(9)14)16-4(2)18;;;/h1-2H3,(H,15,17)(H,16,18)(H,19,20);;2*1H2/q;+1;;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYKNPYPSVYEOLR-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C(=C(C(=C1I)C(=O)[O-])I)NC(=O)C)I.O.O.[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12I3N2NaO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
671.93 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[(3,5-Dichlorobenzoyl)amino]-3-hydroxybenzoic acid](/img/structure/B6331113.png)


![ethyl 3-[(4-acetylphenyl)amino]-2-cyanoprop-2-enoate](/img/structure/B6331129.png)





